tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. This compound is of interest due to its potential biological activities and its use as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis products: The major product is the corresponding carboxylic acid.
Reduction products: Reduced derivatives with different functional groups can be synthesized.
Scientific Research Applications
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug discovery.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for pharmaceuticals.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate: This compound has two fluorine atoms and a similar spirocyclic structure.
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound lacks the fluorine atom but has a similar core structure.
Uniqueness
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is unique due to the presence of a single fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Biological Activity
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS No. 1250998-80-1) is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates a fluorine atom and two nitrogen atoms within its ring system. This compound has garnered attention in medicinal chemistry due to its potential applications as an intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors relevant to cancer treatment.
- Molecular Formula : C12H21FN2O2
- Molecular Weight : 244.31 g/mol
- CAS Number : 1250998-80-1
- Structure :
Chemical Structure
The biological activity of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate primarily arises from its role as a precursor in the synthesis of biologically active molecules. It interacts with various molecular targets, notably kinases, through the formation of stable complexes that inhibit their activity. This inhibition is crucial in cancer research, where kinase pathways are often dysregulated.
Anticancer Properties
Research indicates that compounds derived from tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate exhibit significant anticancer properties. In particular, derivatives have been shown to inhibit specific kinases involved in tumor growth and progression.
Case Studies
-
Kinase Inhibition :
- A study demonstrated that derivatives of this compound effectively inhibited the activity of several cancer-related kinases, leading to reduced proliferation of cancer cell lines (e.g., breast and lung cancer) in vitro.
- The structure-activity relationship (SAR) analysis highlighted the importance of the fluorine atom in enhancing potency and selectivity towards targeted kinases.
-
Inflammation and Immunomodulation :
- Another investigation reported that related compounds could modulate chemokine receptor activity (CCR3 and CCR5), suggesting potential applications in treating inflammatory diseases and HIV/AIDS.
- The findings indicated that these compounds could delay disease progression and alleviate symptoms associated with chronic inflammation.
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Structure | Lacks fluorine; lower potency against kinases |
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | Structure | Similar activity; hydrochloride form may affect solubility |
Synthesis Methods
The synthesis of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multi-step reactions starting from 2,7-diazaspiro[3.5]nonane. Key steps include:
- Fluorination : Introduction of the fluorine atom using fluorinating agents.
- Esterification : Formation of the tert-butyl ester via reaction with tert-butanol under acidic conditions.
- Purification : High-performance liquid chromatography (HPLC) is commonly employed to achieve purity levels above 90%.
Properties
Molecular Formula |
C12H22ClFN2O2 |
---|---|
Molecular Weight |
280.77 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H21FN2O2.ClH/c1-11(2,3)17-10(16)15-5-4-12(7-14-8-12)9(13)6-15;/h9,14H,4-8H2,1-3H3;1H |
InChI Key |
QFNQURIKCMPOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.